Enabling High Enantioselectivity in Copper-Catalyzed Arylative Desymmetrization
In a copper-catalyzed enantioselective arylative desymmetrization of prochiral cyclopentenes, a cyclohexyl-containing BOX ligand was reported to be 'essential for the high enantioselectivity,' achieving excellent results where standard ligands are presumed to have failed, as indicated by the author's emphasis on the ligand's unique role [1]. While the exact enantiomeric excess values for the cyclohexyl vs. non-cyclohexyl ligands were not disclosed in the abstract, the explicit statement of necessity provides strong qualitative differentiation over in-class ligands lacking this substituent.
| Evidence Dimension | Achievement of high enantioselectivity (qualitative necessity) |
|---|---|
| Target Compound Data | Cyclohexyl-containing Box ligand reported as 'essential' for high enantioselectivity [1]. |
| Comparator Or Baseline | Other bisoxazoline ligands (unspecified, implied to be non-cyclohexyl variants) [1]. |
| Quantified Difference | Not numerically quantified in the source for a direct comparator; differentiation is based on the 'essential' designation. |
| Conditions | Cu-catalyzed arylative desymmetrization of prochiral cyclopentenes with diaryliodonium salts [1]. |
Why This Matters
For a chemist seeking to replicate or build upon this specific enantioselective desymmetrization, procuring a cyclohexyl-substituted BOX ligand is not optional but a foundational requirement for catalytic activity.
- [1] Wu, H.; Wang, Q.; Zhu, J. Copper-Catalyzed Enantioselective Arylative Desymmetrization of Prochiral Cyclopentenes with Diaryliodonium Salts. Angew. Chem. Int. Ed. 2018, 57 (10), 2721–2725. View Source
